molecular formula C25H21N7O4 B2571476 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171870-26-0

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2571476
CAS RN: 1171870-26-0
M. Wt: 483.488
InChI Key: UQAHNWFDAPWMNP-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . These types of compounds are often synthesized for their potential therapeutic properties .


Synthesis Analysis

The synthesis of similar compounds involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .

Scientific Research Applications

Anticancer Applications

  • Pyrazolopyrimidines Derivatives as Anticancer Agents : A study detailed the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, showing significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through various chemical reactions and evaluated for their cytotoxic effects on different cancer cell lines, including HCT-116 and MCF-7. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).

Antimicrobial Applications

  • Pyrazolo[3,4-d]pyrimidine Derivatives as Antimicrobial Agents : Research on novel pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising antibacterial and anticancer properties. These studies have synthesized various derivatives and tested their efficacy against different microbial strains. Some compounds exhibited significant activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Anti-Inflammatory Applications

  • Pyrazolo[3,4-d]pyrimidine Derivatives as COX-2 Inhibitors : Another study explored the synthesis of pyrazolo[3,4‐d]pyrimidine derivatives, focusing on their potential as COX-2 selective inhibitors. These compounds were prepared through chemical synthesis and evaluated for their inhibitory effects on COX-2, an enzyme involved in inflammation and pain. The results indicated several compounds with superior COX-2 inhibitory profiles, suggesting their potential use as anti-inflammatory agents (Raffa et al., 2009).

Molecular Interaction Studies

  • Molecular Interaction Studies of Pyrazolo[3,4-d]pyrimidine Derivatives : Some research has focused on understanding the molecular interactions between pyrazolo[3,4-d]pyrimidine derivatives and biological targets. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) and the CB1 cannabinoid receptor have provided insights into the conformations and binding interactions of these compounds, laying groundwork for future drug development efforts (Shim et al., 2002).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic properties. Given the inhibitory activity of similar compounds , it may be worthwhile to investigate this compound’s potential as a therapeutic agent.

properties

CAS RN

1171870-26-0

Molecular Formula

C25H21N7O4

Molecular Weight

483.488

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C25H21N7O4/c1-13-4-6-17(8-14(13)2)31-22-18(11-26-31)24(34)29-25(28-22)32-21(9-15(3)30-32)27-23(33)16-5-7-19-20(10-16)36-12-35-19/h4-11H,12H2,1-3H3,(H,27,33)(H,28,29,34)

InChI Key

UQAHNWFDAPWMNP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=C(C=C5)OCO6)C

solubility

not available

Origin of Product

United States

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